Annatto

Description

Historical and Ethnobotanical Context in Academic Research

Academic research into annatto (B74696) is deeply rooted in its extensive historical and ethnobotanical uses. Originating from Central and South America, Bixa orellana has been utilized for centuries by indigenous communities as a natural dye for textiles, body paint, and food coloring. irjmets.comnih.govresearchgate.net The seeds have also played a role in traditional medicine for treating various ailments, including inflammation, gastrointestinal issues, and skin conditions. nih.gov This long history of traditional application has provided a foundational context for modern scientific investigation into the plant's properties and potential benefits. Ethnobotanical studies systematically explore the relationship between plants and people, documenting traditional knowledge regarding plant use for food, medicine, dyes, and other purposes. ijnrd.org this compound's prominence in the material and abstract forms of ethnic communities highlights its ethnobotanical value, which continues to inspire research into its chemical composition and biological activities. researchgate.netijnrd.org

Global Significance of this compound in Scientific Inquiry

This compound holds global significance in scientific inquiry due to the increasing demand for natural alternatives to synthetic colorants and its potential health benefits. irjmets.commarketresearchintellect.com Its natural pigments are widely used in the food industry to color products such as cheese, butter, margarine, and processed foods. irjmets.comnih.gov Beyond food, this compound extracts are employed in cosmetics, pharmaceuticals, and as natural food preservatives because of their antioxidant properties. irjmets.com The global this compound market is experiencing substantial growth, driven by rising consumer awareness regarding natural ingredients and the clean-label trend. marketresearchintellect.compolarismarketresearch.comglobenewswire.com This growing market demand fuels scientific research aimed at optimizing this compound production, extraction, and application in various sectors worldwide. marketresearchintellect.comglobenewswire.com Research also explores its potential beyond traditional uses, including in biomedicine and bioplastics. irjmets.com

Evolution of this compound Research Paradigms and Methodologies

The research paradigms and methodologies applied to this compound have evolved significantly over time. Initially, research focused on documenting its traditional uses and basic chemical characterization. More recently, the focus has shifted towards detailed phytochemical analysis, isolation of bioactive compounds, and rigorous evaluation of their biological activities using advanced techniques. nih.gov Modern methodologies include sophisticated extraction techniques, such as microwave-assisted extraction and ultrasound methods, which aim to improve efficiency and yield while minimizing environmental impact. nih.gov Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with spectral confirmation are employed to determine the this compound content in various matrices and to separate and identify its constituent compounds like bixin (B190684) and norbixin (B1239005). researchgate.net Technological innovations in extraction and processing techniques, such as supercritical fluid extraction and advanced filtration, have enhanced the quality and efficiency of this compound production for industrial applications. globenewswire.com

Interdisciplinary Approaches in this compound Studies

This compound research increasingly benefits from interdisciplinary approaches, integrating knowledge and techniques from various scientific fields. Ethnobotany provides the historical and cultural context, guiding researchers to potential areas of investigation based on traditional uses. irjmets.comijnrd.orgresearchgate.net Chemistry is crucial for isolating, identifying, and characterizing the diverse compounds present in this compound, including carotenoids, tocotrienols, terpenes, and volatile oils. nih.govresearchgate.netmdpi.com Biology and pharmacology are essential for evaluating the biological activities of these compounds, such as antioxidant, antimicrobial, and anti-inflammatory effects. irjmets.comnih.govresearchgate.netresearchgate.netwalisongo.ac.idwalisongo.ac.id Agricultural science contributes to improving Bixa orellana cultivation practices, including sustainable methods and the development of improved cultivars. irjmets.com Food science and technology focus on the application of this compound as a natural colorant and functional ingredient in food products, addressing aspects like stability and interaction with food matrices. nih.govresearchgate.net Research into novel applications, such as using this compound byproducts in sustainable packaging, demonstrates the integration of materials science and environmental science. mdpi.com This multidisciplinary approach, involving collaborations across fields like biotechnology, agronomy, and consumer science, is seen as key to unlocking the full potential of this compound. irjmets.com

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-LRRSNBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274023 | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

626-76-6, 1393-63-1 | |

| Record name | cis-Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annatto | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Orange 4 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Phytochemistry and Metabolomics of Annatto

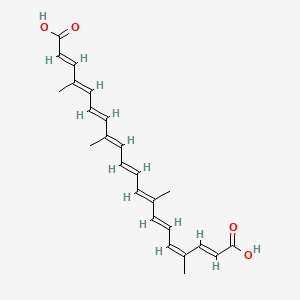

Major Carotenoid Constituents of Annatto (B74696) (Bixin, Norbixin)

The principal pigments found in the waxy coating of this compound seeds are the apocarotenoids bixin (B190684) and norbixin (B1239005). wikipedia.orgmyfoodresearch.com Bixin is the most abundant carotenoid, typically constituting 70-80% of the total pigment content in the seeds. wikipedia.orgwikipedia.org Norbixin is a dicarboxylic acid derived from the hydrolysis of bixin. bioconcolors.comresearchgate.net Bixin is oil-soluble, while norbixin is water-soluble in alkaline solutions, a property that is relatively uncommon among carotenoids and allows for diverse applications of this compound extracts. wikipedia.orgresearchgate.net

Stereoisomeric Characterization of this compound Carotenoids

Bixin and norbixin exist as various stereoisomers due to the presence of double bonds in their polyene chains. The predominant form of bixin in this compound seeds is 9'-cis-bixin. fao.orgresearchgate.netdss.go.th Other isomers, including trans-bixin, cis-norbixin, and trans-norbixin, are also present as minor constituents. fao.org The trans isomers are generally considered thermodynamically more stable than their cis counterparts. researchgate.netscielo.br Changes in temperature and pH during extraction and processing can influence the isomerization of bixin and norbixin. For instance, increasing extraction temperature can lead to the conversion of cis-bixin to the more stable trans-bixin. myfoodresearch.com Alkaline hydrolysis of 9'-cis-bixin primarily yields 9'-cis-norbixin. scielo.br

Quantitative Analysis of this compound Carotenoid Profiles across Genotypes and Origins

Quantitative analysis of this compound carotenoids is crucial for characterizing different this compound samples and understanding the factors influencing their composition, such as genotype and geographical origin. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a widely used technique for the qualitative and quantitative determination of carotenoids in this compound extracts, providing superior data compared to UV-Vis spectrophotometric methods. dss.go.th Studies have shown variability in bixin content across different this compound genotypes. For example, in private plantations in Yucatán, Mexico, bixin content has been reported to range from 0.5 to 2.6 g/100 g of dry weight. researchgate.net Differences in the content of all-trans- and di-cis-norbixin isomers have also been observed in commercial norbixin samples, which can be indicative of their production history. dss.go.th Genetic and geographic factors can influence the grouping of this compound samples based on their carotenoid profiles. usp.br

Below is a table illustrating potential variations in bixin and norbixin content based on extraction conditions, as suggested by research findings:

| Extraction Condition (Solvent/pH, Temperature, Time) | Bixin Content (%) | Norbixin Content (%) | Source (Example) |

|---|---|---|---|

| Distilled water pH 7, 7.5 mins | 61.06 | - | myfoodresearch.com |

| Distilled water pH 7, 10 mins | - | 30 | myfoodresearch.com |

| Solvent-extracted this compound B | 97 | 1.7 | nih.gov |

| Solvent-extracted this compound C | - | 91.6 | nih.gov |

| Oil-processed this compound D | 94 | 1.7 | nih.gov |

| Aqueous-processed this compound E | 90 | 4.2 | nih.gov |

Note: The data presented in this table are illustrative examples based on reported findings and may vary depending on the specific study and methodology.

Minor Phytochemical Components in this compound Extracts

Identification of Flavonoids and Terpenoids in this compound

Flavonoids and terpenoids are among the classes of minor compounds identified in this compound. Phytochemical screening of this compound seed extracts has revealed the presence of terpenoids and saponins (B1172615) as major components among the minor constituents, while flavonoids may be present in lower or undetectable amounts depending on the extraction method. myfoodresearch.comjapsonline.com Studies have also reported the presence of steroids and sterols, such as beta-sitosterol, in this compound. japsonline.commdpi.com Flavonoids like apigenin (B1666066) and luteolin (B72000) have been identified in Bixa orellana. mdpi.comguidetopharmacology.orgmq.edu.au

Trace Component Profiling in this compound

Trace component profiling in this compound extracts involves the identification of compounds present at lower concentrations. This can include various phenolic compounds, with hypoletin potentially being a major phenolic compound, and caffeoyl acid derivatives as minor ones. sapub.org The levels of phenolic compounds in this compound seed extracts are significantly lower than the bixin content. sapub.org Volatile compounds, such as (E)-β-farnesene and its derivatives, have also been identified in this compound byproducts. mdpi.com Additionally, trace minerals like iron, manganese, cobalt, zinc, and molybdenum have been detected in this compound seed after pigment extraction. researchgate.net Chromatographic analysis has also revealed the presence of yellow pigments in animal tissues after this compound extract administration that were not the major bixin or norbixin pigments, suggesting the presence of other colored trace components or metabolites. nih.gov

Biosynthesis and Genetic Regulation of Annatto Carotenoids

Enzymatic Pathways in Bixin (B190684) and Norbixin (B1239005) Biosynthesis

The biosynthesis of bixin is a multi-step enzymatic process that begins with the C40 carotenoid, lycopene (B16060). nih.govresearchgate.net This pathway was elucidated through the identification and functional characterization of key enzymes in B. orellana and confirmed by heterologous expression in Escherichia coli. nih.govresearchgate.net The conversion from lycopene to bixin involves three primary enzymatic steps. researchgate.netfrontiersin.org

The initial and rate-limiting step is the oxidative cleavage of lycopene. researchgate.net A specific enzyme, lycopene cleavage dioxygenase (BoLCD), which belongs to the carotenoid cleavage dioxygenase (CCD) family, targets the 5,6 and 5',6' double bonds of the lycopene molecule. researchgate.netresearchgate.netnih.gov This symmetrical cleavage yields one molecule of bixin aldehyde. nih.gov

Following its formation, bixin aldehyde is oxidized to norbixin by the action of a bixin aldehyde dehydrogenase (BoALDH). researchgate.netresearchgate.net This enzyme converts the terminal aldehyde groups into carboxylic acid groups, forming the dicarboxylic apocarotenoid norbixin. researchgate.net The final step in the pathway is the methylation of one of these carboxyl groups. This reaction is catalyzed by norbixin carboxyl methyltransferase (BoMET), which transfers a methyl group to norbixin, resulting in the final product, bixin, which is a monomethyl ester apocarotenoid. nih.govresearchgate.netresearchgate.net

| Enzyme | Gene(s) | Substrate | Product | Function |

|---|---|---|---|---|

| Lycopene Cleavage Dioxygenase | BoLCD, BoCCD4 | Lycopene | Bixin aldehyde | Catalyzes the oxidative cleavage of lycopene at the 5,6 and 5',6' positions. nih.govnih.gov |

| Bixin Aldehyde Dehydrogenase | BoALDH, BoBADH | Bixin aldehyde | Norbixin | Oxidizes the aldehyde groups of bixin aldehyde to form carboxylic acid groups. researchgate.netresearchgate.net |

| Norbixin Carboxyl Methyltransferase | BoMET, BonBMT | Norbixin | Bixin | Catalyzes the methylation of one carboxyl group of norbixin to form a methyl ester. nih.govresearchgate.net |

Gene Expression and Regulation in This compound (B74696) Carotenoid Production

The production of this compound carotenoids is tightly controlled at the transcriptional level, with the expression of biosynthetic genes being highly specific to the seed tissue and its developmental stage. nih.govnih.gov The genes encoding the three key enzymes—BoLCD, BoALDH, and BoMET—are highly expressed in the seed aril, the site of bixin synthesis and accumulation. researchgate.net Their expression is coordinated with upstream genes in the methyl-D-erythritol 4-phosphate (MEP) and general carotenoid pathways, which provide the precursor, lycopene. nih.govbiorxiv.org

Research has shown that the accumulation of bixin is developmentally regulated, increasing significantly as the seeds mature. nih.govnih.gov This corresponds with the expression levels of the bixin-specific biosynthetic genes. biorxiv.org Furthermore, studies have identified regulatory factors that influence this process. For instance, microRNA 156 has been shown to regulate the juvenile-to-adult phase change in the plant, with the juvenile phase characterized by suppressed expression of enzymes involved in pigment production. fapesp.br This suggests a higher-level regulatory network that controls the timing and intensity of pigment synthesis during the plant's life cycle. fapesp.br The expression of these genes can also be influenced by external factors, such as light, suggesting that the biosynthetic pathway is responsive to environmental cues. researchgate.net

Molecular Mechanisms Governing this compound Pigment Accumulation

The accumulation of this compound pigments involves unique cellular mechanisms that distinguish it from carotenoid storage in many other plants. biorxiv.org While most plant carotenoids are synthesized and stored within plastids, specifically in structures like plastoglobules inside chromoplasts, this compound has a different strategy. biorxiv.org In B. orellana, bixin is synthesized in the chromoplasts of specialized cells in the seed aril, known as carotenoid-storing cells (CSCs). biorxiv.org However, the final pigment is not retained in the chromoplasts but is instead transported and stored in the large central vacuole of these cells. biorxiv.orgnih.gov

Anatomical studies of seed development reveal that as the seed matures, these CSCs become progressively filled with bixin, eventually occupying the entire cell volume. biorxiv.orgnih.gov This massive accumulation leads to the characteristic intense color of the this compound seed coat. The bixin content increases steadily during the early to middle stages of seed development, peaking before full maturity. nih.govnih.gov At the final mature stage, the CSCs may appear collapsed, having completed their function of synthesis and storage. biorxiv.org This vacuolar storage mechanism is a key molecular feature governing the high concentration of pigment found in this compound seeds.

Transcriptomic and Proteomic Analyses in this compound Seed Development

To understand the complex regulatory networks controlling this compound pigment production, researchers have employed high-throughput transcriptomic and proteomic analyses. biorxiv.orglongdom.org Transcriptomics, particularly through RNA sequencing (RNA-Seq), has provided a comprehensive snapshot of gene expression at various stages of B. orellana seed development. biorxiv.orgnih.gov

An integrated analysis combining chemical, anatomical, and RNA-Seq data from seeds at different developmental stages has revealed the key molecular events associated with bixin synthesis. biorxiv.org These studies have successfully identified a large number of genes involved in the upstream DOXP/MEP and carotenoid pathways, as well as the terminal bixin-specific pathway. biorxiv.org Differential expression analysis showed that dozens of these genes were significantly up- or down-regulated between developmental stages, highlighting the precise temporal control of the entire biosynthetic process. biorxiv.org This includes the identification of multiple isoforms for key enzyme families, suggesting functional diversification or complex regulation. biorxiv.orgresearchgate.net Proteomics, the large-scale study of proteins, serves as a complementary approach to transcriptomics by confirming that the expressed genes are translated into functional enzymes, providing a more direct link between the genetic blueprint and the metabolic output. longdom.orgresearchgate.net

| Analysis Type | Tissue/Stage | Key Findings |

|---|---|---|

| RNA-Seq Transcriptome Analysis | B. orellana seeds at three developmental stages (S1, S3, S4) | - Assembled 73,381 protein-encoding contigs.

|

Genetic Engineering Approaches for this compound Carotenoid Enhancement

The elucidation of the bixin biosynthetic pathway has opened avenues for enhancing this compound carotenoid production through genetic engineering. nih.gov One of the earliest successes was the functional expression of the three key B. orellana genes (BoLCD, BoALDH, BoMET) in a lycopene-producing strain of E. coli. nih.govresearchgate.net This resulted in the microbial synthesis of bixin, demonstrating the potential for producing this compound pigments in heterologous systems and providing a platform for pathway optimization. researchgate.netresearchgate.net

Advanced Extraction and Isolation Methodologies for Annatto Compounds

Green Extraction Techniques for Annatto (B74696) Pigments

Green extraction techniques represent a sustainable approach to obtaining natural products, minimizing environmental impact while maximizing the recovery of bioactive compounds. For this compound pigments, several innovative methods have been explored, offering significant advantages over conventional solvent-based extraction. These techniques often result in higher quality extracts, shorter processing times, and reduced use of hazardous chemicals.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical properties (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. SFE is particularly effective for extracting lipid-soluble compounds like bixin (B190684) from this compound seeds.

The efficiency of SFE is highly dependent on the operational parameters of temperature and pressure, which control the density and solvating power of the supercritical fluid. Research has demonstrated that increasing both temperature and pressure generally improves the extraction efficiency of this compound pigments. For instance, one study found that the highest extraction yield of 22 mg of extract per gram of dried seeds was achieved at 333 K (60 °C) and 40 MPa. Another study identified optimal conditions for obtaining extracts rich in bixin and tocotrienols at 60 °C and 250 bar, yielding 1.40 g of extract per 100 g of seeds. This extract contained a high concentration of bixin (0.564 g/g extract) and significant amounts of α-tocotrienol and β-tocotrienol.

The seed oil within the this compound seeds can act as a co-solvent during SFE, enhancing the extraction of bixin. The addition of organic co-solvents like ethanol (B145695) or acetonitrile can further increase the yield of bixin significantly. SFE allows for the selective extraction of different compounds; analyses of extracts obtained using supercritical CO2 have shown the presence of α- and β-bixin, geranylgeraniol (B1671449), and tocotrienols, with no evidence of thermal degradation products within the typical operating temperature ranges.

| Temperature (°C) | Pressure (bar/MPa) | Co-Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 60 | 250 bar (25 MPa) | None | Global yield of 1.40 g/100g; Extract had 0.564 g bixin/g extract and 307.8 mg α-tocotrienol/g extract. | |

| 60 | 40 MPa | None | Highest extraction yield of 22 mg extract/g dried seeds. | |

| 40 - 55 | 3000–7000 psi (20.7-48.3 MPa) | None | Increased temperature resulted in increased pigment extraction at all pressures. | |

| 40 | 60.62 MPa | Acetonitrile with 0.05% trifluoroacetic acid | Yielded 2.70 mg bixin/g dry weight of seeds. |

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular compounds into the solvent. This technique offers several advantages, including reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods.

Studies on UAE of this compound pigments have focused on optimizing various parameters to maximize yield. Using Response Surface Methodology (RSM), one study identified the optimal conditions as a temperature of 72.7°C, an extraction time of 7.25 minutes, a seed-to-solvent ratio of 14%, and a duty cycle of 0.8s. Under these conditions, an extraction yield of 6.35% was achieved, demonstrating that UAE is a more efficient process than conventional extraction. The linear and quadratic terms of the seed-to-solvent ratio were found to have the most significant effects on both extraction yield and absorbance values. Another study highlighted that UAE intensifies acoustic cavitation on the seed surface, where bixin is primarily located, leading to higher extraction yields without degrading the target compounds.

| Parameter | Optimal Value | Result | Reference |

|---|---|---|---|

| Temperature | 72.7°C | Extraction Yield: 6.35% Absorbance: 0.865 | |

| Sonication Time | 7.25 min | ||

| Duty Cycle | 0.8 s | ||

| Seed to Solvent Ratio | 14% |

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient leads to cell rupture and the subsequent release of bioactive compounds into the solvent. MAE significantly accelerates the extraction process, often reducing extraction times from hours to minutes.

The optimization of MAE for bioactive compounds from this compound seeds has been investigated using response surface design. Key variables include microwave power, exposure time, solvent concentration (ethanol), pH, and the solvent-to-seed ratio. One study found that microwaves, solvent concentration, and the solvent-to-seed ratio had a statistically significant effect on the extraction of both polyphenol compounds and bixin. The maximum extraction values of 4.36 mg GA/g seed for polyphenols and 0.51% for bixin were obtained with a microwave exposure time of 2.5 minutes, a pH of 11, and a solvent-to-seed ratio of 6:1. Interestingly, the optimal ethanol concentration differed for the two compound classes: 50% for polyphenols and 96% for bixin. The results showed that MAE increased the yields of polyphenols and bixin compared to conventional leaching extraction.

| Parameter | Optimal Condition | Max. Polyphenol Yield | Max. Bixin Yield | Reference |

|---|---|---|---|---|

| Microwave Time | 2.5 min | 4.36 mg GA/g seed | 0.51% | |

| pH | 11 | |||

| Solvent-to-Seed Ratio | 6:1 | |||

| Ethanol Concentration | 50% (for Polyphenols) 96% (for Bixin) |

Enzyme-Assisted Extraction (EAE) is a green and specific extraction method that uses enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin (B1162225). This enzymatic hydrolysis facilitates the release of intracellular compounds into the extraction solvent. EAE is considered a promising technology for efficiently recovering carotenoids. While specific, detailed studies on the application of EAE for this compound are limited in the available literature, the principles are widely applied to other natural sources of pigments. The selection of enzymes (e.g., cellulases, pectinases) would be crucial and would depend on the specific composition of the this compound seed coat. This method has the potential to increase extraction yields under mild processing conditions, thereby preserving the integrity of thermolabile compounds like bixin.

Membrane Separation and Chromatographic Isolation of this compound Constituents

Following extraction, the crude this compound extract contains a mixture of compounds. To obtain purified fractions of bixin, norbixin (B1239005), or other bioactive constituents, separation and isolation techniques are employed. Membrane separation and chromatography are two powerful technologies used for this purpose.

Membrane separation techniques, such as microfiltration, ultrafiltration, and nanofiltration, separate molecules based on size and molecular weight. These pressure-driven processes are increasingly used for the concentration and purification of natural extracts. A study on the recovery of compounds from an aqueous this compound extract demonstrated the effectiveness of ultrafiltration. Using a polymeric membrane with a 10 kDa molecular weight cut-off, the process was able to retain almost all the bixin and 62% of the phenolic molecules, effectively concentrating these target compounds. Microfiltration has also been shown to be efficient in concentrating bixin molecules, with retention factors greater than 90%.

Chromatographic techniques are essential for the analytical and preparative separation of this compound constituents.

Thin-Layer Chromatography (TLC) is a widely used method for the qualitative identification of compounds in this compound extracts. It has been successfully applied to separate volatile oil compounds, antioxidants (such as γ-tocotrienol and δ-tocotrienol), phenolic compounds, and carotenoids like bixin from SFE extracts. TLC can also separate bixin and norbixin, which show different Rf (retardation factor) values; one study reported Rf values of 0.56 for bixin and 0.42 for norbixin.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the identification and quantification of specific this compound compounds. HPLC methods have been developed to separate the four main carotenoid components: 9'-cis-bixin, trans-bixin, 9'-cis-norbixin, and trans-norbixin. It is also the preferred method for confirming the presence of tocols (tocotrienols and tocopherols) in this compound oil.

Optimization Strategies for this compound Extraction Yield and Purity

To maximize the economic feasibility and efficiency of extracting valuable compounds from this compound, optimization of the process parameters is crucial. Statistical and mathematical tools, such as Response Surface Methodology (RSM) and Central Composite Design, are frequently employed to study the effects of multiple variables and their interactions on the extraction yield and purity.

Key parameters that are commonly optimized include:

Solvent Type: The choice of solvent (e.g., acetone (B3395972), ethanol, NaOH solutions, water) significantly impacts the type and amount of compounds extracted. For instance, changing the solvent from acetone to NaOH can increase the color purity of the extract.

Solvent-to-Seed Ratio: This ratio affects the concentration gradient and thus the mass transfer rate. Increasing the solvent-to-seed ratio has been shown to improve color purity.

Extraction Time: The duration of the extraction process is optimized to ensure maximum recovery without causing degradation of the desired compounds.

One optimization study using a Central Composite Design found that a quadratic model could successfully predict the extraction yield. The maximum predicted yield was 13.31% using NaOH as the solvent at 46.41 °C, an extraction time of 2.05 hours, and a solvent-to-seed ratio of 5:1. Another study optimized the extraction of crude bixin using water and mechanical agitation, finding that four extractions of one hour each at room temperature with a 1:3 seed-to-water ratio gave the maximum yield. Subsequent purification of this crude extract with ethanol yielded a product with a carotenoid percentage of 18.6%.

Comparative Analysis of Extraction Efficiencies and Selectivities

The selection of an appropriate extraction method is critical for maximizing the yield (efficiency) and purity (selectivity) of target compounds from this compound seeds. Various methodologies, ranging from traditional solvent-based techniques to advanced green technologies, exhibit significant differences in their performance. The efficiency of an extraction process is typically measured by the yield of the desired compound, while selectivity refers to the ability to isolate the target compound from other components in the matrix.

A comparative analysis reveals that conventional solvent extraction using acetone in a Soxhlet apparatus results in one of the highest bixin yields. semanticscholar.orgsemanticscholar.org Studies have shown that acetone extraction can achieve a crude extract yield of up to 19.56% and a bixin yield as high as 32.85%. nih.gov Another effective conventional method involves using ethanol with a Soxhlet apparatus, which, under optimized conditions of temperature and time, can yield 17.28% bixin. wisdomlib.org In contrast, extraction with vegetable oils like soybean oil provides the lowest bixin yield and can lead to significant thermal degradation of the pigment, with losses up to 63.4% when heated to 120°C. semanticscholar.org Alkaline solutions, such as sodium hydroxide, offer a method that minimizes the presence of harmful volatile compounds like m-xylene, although the pigment yield is generally lower than that achieved with acetone. semanticscholar.orgsemanticscholar.org Green solvents, such as ethyl lactate (B86563), present a sustainable alternative, yielding slightly less bixin than acetone (up to 25.08%) but with a better environmental profile. nih.gov

Table 1: Comparative Efficiency of Conventional Solvent Extraction Methods for this compound

Advanced extraction techniques have been developed to overcome the limitations of conventional methods, such as long processing times and the use of large quantities of organic solvents. nih.gov Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two such methods. UAE utilizes acoustic cavitation to enhance solvent penetration and mass transfer, often resulting in higher yields compared to conventional techniques. nih.govresearchgate.net Crucially, UAE operates at lower temperatures than MAE, offering better protection for thermally sensitive compounds. nih.gov MAE employs microwave energy to rapidly heat the solvent and sample, which can significantly accelerate extraction. mdpi.com One study reported that MAE increased the bixin yield from 8.2% (via traditional leaching) to 16.3%. mdpi.com However, the associated temperature increase risks the degradation of some bioactive compounds. mdpi.com

Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂) represents a highly selective and efficient green technology. scielo.br SC-CO₂ is particularly effective for extracting oil-soluble, non-polar compounds like bixin, while water-soluble compounds such as norbixin are not soluble and therefore not co-extracted. scielo.brsemanticscholar.org This high selectivity results in a purer final product. The efficiency of SFE is enhanced by the natural oil content in this compound seeds, which acts as a co-solvent, increasing bixin's solubility in SC-CO₂. scielo.br Research indicates that extraction pressures above 310 bar are most effective for achieving a higher yield of total pigments. semanticscholar.orgresearchgate.net The primary advantages of SFE include obtaining a final product free of organic solvent residues and its non-toxic, non-flammable nature. scielo.br

Table 2: Comparative Analysis of Advanced vs. Conventional this compound Extraction Methodologies

Analytical Characterization and Quantification Techniques for Annatto Components

Spectroscopic Methods for Annatto (B74696) Pigment Analysis

Spectroscopic methods provide valuable information about the electronic and vibrational properties of this compound pigments, aiding in their identification and characterization tandfonline.comupv.es.

UV-Visible Spectroscopy for Bixin (B190684) and Norbixin (B1239005)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids like bixin and norbixin due to their characteristic absorption in the visible spectrum upv.esmdpi.com. Carotenoids typically exhibit a distinctive UV-Vis spectrum with multiple absorption peaks, usually three, in the range of 350-550 nm, which are indicative of their conjugated double bond systems mdpi.comnih.gov.

For bixin and norbixin, UV-Vis spectroscopy is used for both qualitative identification and quantitative determination upv.esmdpi.com. The maximum absorption wavelengths can vary slightly depending on the solvent used nih.govacs.orgnih.gov. For instance, UV-Vis spectroscopy has shown maximum absorption for bixin at 457 nm and for norbixin at 453 nm when characterized using ethanol-based extraction acs.orgnih.gov. Another study reported maximum absorption bands for this compound extract (bixin) at 450 nm and for norbixin at 483 nm upv.es. The cis and trans isomers of bixin and norbixin can also be distinguished based on their UV-Vis absorption spectra, typically in the range of 250-600 nm, with the cis isomer showing increased absorption intensity around 355 nm semanticscholar.org.

UV-Vis spectrophotometry allows for a quick evaluation of pigments in this compound seeds and extracts semanticscholar.org. Quantitative determination of this compound color content (as bixin or norbixin) is often performed using UV-Vis spectrophotometric methods, although these can sometimes be prone to interference dss.go.th.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Extracts

Fourier Transform Infrared (FTIR) spectroscopy is a useful tool for identifying the functional groups present in this compound extracts and confirming the identity of bixin and norbixin upv.esacs.orgnih.govnih.govscribd.com. FTIR spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds within the compounds acs.orgnih.gov.

Analysis of this compound extracts and purified bixin and norbixin using FTIR reveals characteristic absorption bands corresponding to specific functional groups acs.orgnih.govnih.gov. For example, FTIR spectra of this compound extract and norbixin have shown bands indicating the presence of O-H stretching vibrations (around 3300-3331 cm⁻¹), C=O stretching vibrations from carboxylic groups (around 1635-1651 cm⁻¹), C=C stretching vibrations from alkene groups (around 1396-1450 cm⁻¹), and C-H bending vibrations from methyl groups (around 1381-1396 cm⁻¹) acs.orgnih.govnih.gov. Differences in the FTIR spectra between bixin and norbixin, such as the absence of certain C-O stretching and methylene (B1212753) vibrations in norbixin, confirm the structural differences between the two compounds acs.orgnih.govnih.gov. FTIR has been used to identify the chemical structure of extracted this compound corresponding to carotenoid compounds upv.es.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the detailed structural elucidation of this compound carotenoids, including bixin and norbixin, and the identification of minor components tandfonline.comacs.orgcapes.gov.brcapes.gov.brzu.edu.pk. NMR provides information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei acs.orgcapes.gov.br.

NMR spectroscopy has been used to establish the structures of bixin and norbixin, paying special attention to their cis-trans isomerization tandfonline.com. It is also invaluable for identifying and characterizing other apocarotenoids present in this compound seeds, even in trace amounts acs.orgcapes.gov.br. Studies utilizing high-field NMR (e.g., 400 and 500 MHz ¹H NMR and 100 and 120 MHz ¹³C NMR) have led to the isolation and structure elucidation of new apocarotenoids from this compound, providing deeper insights into the complex composition of this compound extracts acs.orgcapes.gov.br. The knowledge gained from NMR studies contributes to a better understanding of the bixin biosynthesis process acs.org.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating the various components in this compound extracts, allowing for their individual quantification and analysis tandfonline.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) of this compound Carotenoids

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, identification, and quantification of this compound carotenoids, particularly bixin and norbixin, and their isomers tandfonline.commdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. HPLC offers superior qualitative and quantitative data compared to some spectroscopic methods, especially for determining colored degradation compounds dss.go.th.

HPLC methods typically involve a stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents) that separates the compounds based on their differing affinities for the two phases mdpi.comresearchgate.netresearchgate.net. Detection is commonly performed using UV-Vis or photodiode array (PDA) detectors, which monitor the absorbance of the eluting compounds at specific wavelengths (e.g., 450-461 nm) mdpi.comresearchgate.netresearchgate.net.

HPLC allows for the separation and quantification of various bixin and norbixin isomers, including trans-norbixin, di-cis-norbixin, 9'-cis-norbixin, trans-bixin, di-cis-bixin isomers, 9'-cis-bixin, 15-cis-bixin, and 13'-cis-bixin researchgate.net. Different HPLC methods have been developed using varying mobile phases and columns to achieve optimal separation mdpi.comresearchgate.netresearchgate.net. For example, an isocratic system using acetonitrile:0.4% acetic acid (65:35) with a C8/C18 column has been used for the separation of bixin and norbixin isomers researchgate.netresearchgate.net. Another method used a C18 column with an isocratic elution of 0.5% formic acid in water:MeOH (15:85, v:v) for the simultaneous determination of bixin and norbixin in food samples researchgate.net.

HPLC is crucial for evaluating the purity of isolated bixin and norbixin and for quantifying their presence in various matrices, including food products and biological samples like human plasma semanticscholar.orgnih.govnih.gov. Detection limits for bixin and norbixin in cheese using HPLC can be as low as 0.2 mg/kg nih.gov.

Research Findings using HPLC:

HPLC analysis of this compound extracts has shown that the bixin peak can account for a significant percentage of the total area separated, with percentages varying depending on the extraction solvent used (e.g., 90.76% in acetone (B3395972) extract, 81.21% in ethyl lactate (B86563) extract, and 55.03% in acid-base seed coat extract in one study) nih.gov.

HPLC-PDA analysis has been used to identify and quantify carotenoids and phenolic compounds in this compound seeds sapub.org.

Studies have used HPLC to monitor the degradation of bixin during extraction processes researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds present in this compound extracts tandfonline.comsapub.orgresearchgate.netresearchgate.netnih.gov. GC separates the components based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions researchgate.netnih.gov.

GC-MS is particularly useful for analyzing the volatile fraction of this compound, which contributes to its aroma and flavor sapub.orgresearchgate.netnih.gov. Studies have utilized GC-MS to identify and compare volatile compounds in both water-soluble and oil-soluble this compound extracts researchgate.netnih.gov. These studies have identified a variety of volatile compounds, including alcohols, aldehydes, alkanes, alkenes, ketones, and terpenes nih.gov. The volatile profiles can differ between extracts depending on the extraction method used researchgate.net.

GC-MS, often coupled with headspace techniques like Static Headspace Gas Chromatography (HSGC), is also employed for the quantification of residual solvents in this compound extracts, which is important for quality and safety assessments sapub.orgscirp.org.

Research Findings using GC-MS:

GC-MS analysis of volatile components in this compound extracts has identified numerous odorants that can influence food aroma researchgate.netnih.gov.

Studies have used HSGC-FID (Flame Ionization Detector) to quantify residual solvents like methanol, ethanol (B145695), 2-propanol, acetone, ethyl acetate (B1210297), and hexane (B92381) in commercial this compound extracts scirp.org.

Specific volatile compounds such as β-humulene and caryophyllene (B1175711) have been identified in this compound extracts using GC-MS researchgate.net.

Volatile compounds like 6-methyl-5-hepten-2-one (B42903) and 5,9-undecadien-2-one, 6,10-dimethyl-, which are formed during carotenoid metabolism, have been identified in this compound byproducts using HS-SPME-GC-MS researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a powerful technique employed for the separation, identification, and quantification of compounds in complex matrices like this compound extracts. UHPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, making it suitable for analyzing the various carotenoids and other constituents in this compound. researchgate.netpreprints.org The coupling with MS provides detailed structural information and high sensitivity for compound detection and identification. researchgate.netresearchgate.net

Studies have utilized UHPLC-MS, including UHPLC-ESI-QTOF-MS/MS, to identify bioactive compounds in this compound seed extracts. researchgate.netnih.gov This hyphenated technique allows for the separation of various compounds, followed by their detection and characterization based on their mass-to-charge ratio and fragmentation patterns. For instance, UHPLC-ESI-QTOF-MS/MS has been used to identify cleavage products like bixin aldehyde in studies investigating bixin biosynthesis. nih.govresearchgate.net Non-targeted metabolite analysis using UHPLC/MS has also been applied to study the metabolic impact of this compound-extracted compounds, such as tocotrienols, in biological samples. nih.gov

Mass Spectrometry-Based Profiling and Identification of this compound Metabolites

Mass spectrometry-based techniques are essential for profiling and identifying the wide array of metabolites present in this compound extracts. These methods provide detailed information about the molecular weight and structure of compounds, enabling the identification of known and the tentative identification of novel metabolites. researchgate.netresearchgate.netnih.gov GC-MS is commonly used for the analysis of volatile compounds in this compound extracts, allowing for the identification of numerous aromatic constituents. nih.govsapub.orgufsm.br LC-MS techniques, such as LC/ESI-MS and UHPLC-MS/MS, are widely applied for the analysis of less volatile and polar compounds, including carotenoids, phenolics, and other bioactive molecules. researchgate.netresearchgate.netresearchgate.net

Mass spectrometry provides characteristic fragmentation patterns that aid in the structural elucidation of this compound components and their metabolites. For example, MS/MS analysis can confirm the presence of compounds like bixin by matching experimental fragmentation spectra with predicted structures or spectral databases. researchgate.netresearchgate.net This is particularly useful for identifying isomers and related compounds. The application of MS-based profiling has revealed the presence of various compound classes in this compound extracts beyond the main carotenoids, including sesquiterpenes, terpenes, terpenoids, phytosterols, and tocotrienols. researchgate.net

Chemometric Analysis of this compound Data Sets

Chemometric analysis involves the application of statistical and mathematical methods to chemical data, providing powerful tools for the interpretation of complex analytical results obtained from techniques like chromatography and mass spectrometry. mdpi.com In the context of this compound analysis, chemometrics can be used for various purposes, including classification, authentication, and understanding the relationships between chemical composition and other properties. mdpi.comresearchgate.net

Principal Component Analysis (PCA) is a common chemometric method used to reduce the dimensionality of complex data sets and visualize variations and groupings based on chemical profiles. researchgate.net PCA has been applied to classify this compound oil samples based on their physicochemical properties, polyphenol content, and antioxidant activity, demonstrating its utility in differentiating samples obtained through different extraction methods. researchgate.net Chemometrics, in conjunction with spectroscopic techniques like Near-Infrared (NIR) and Fourier Transform Infrared (FTIR) spectroscopy, has also been explored for the detection of adulteration in products containing this compound by developing qualitative and quantitative calibration models. mdpi.comfood.gov.uk Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is another supervised chemometric technique used for classification, which can enhance the differentiation between groups based on their spectral or chromatographic data. mdpi.com

Biological Activities and Mechanistic Studies of Annatto Compounds in Vitro and Non Human in Vivo

Antioxidant Mechanisms of Annatto (B74696) Carotenoids

This compound carotenoids, notably bixin (B190684) and norbixin (B1239005), are recognized for their antioxidant capabilities. These properties are largely attributed to their polyunsaturated structures, which enable them to interact with and neutralize reactive species. up.ptfrontiersin.orgnih.govnih.gov

Radical Scavenging Properties of Bixin and Norbixin

Bixin and norbixin exhibit radical scavenging activity, a key mechanism by which they exert antioxidant effects. up.ptnih.govsci-hub.st This involves the donation of electrons or abstraction of hydrogen atoms from the carotenoid molecule to neutralize free radicals such as peroxyl radicals and other oxidizing agents. frontiersin.orgresearchgate.net Studies evaluating the in vitro scavenging capacity of this compound seed extracts against reactive oxygen species (ROS) and reactive nitrogen species (RNS) have shown that these extracts can scavenge various reactive species. up.pt Bixin standard has demonstrated low IC50 values in these scavenging assays, indicating potent activity. up.pt Norbixin has also been reported to be an efficient antioxidant against the oxidative deterioration of lipids and has shown greater antioxidant activity than other carotenoids like lutein, β-carotene, and lycopene (B16060) in certain systems. nih.gov The antimutagenic potential of norbixin has been linked to its capacity to scavenge singlet oxygen (¹O₂). nih.gov

In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assays have shown that this compound extract can scavenge free radicals in a concentration-dependent manner. cabidigitallibrary.org The free radical scavenging activity of this compound extract ranged from 5.5% to 48.9% at concentrations between 0.25 and 2.5 µg/ml, comparable to ascorbic acid. cabidigitallibrary.org

Modulation of Oxidative Stress Pathways in Cell Models

Beyond direct radical scavenging, this compound compounds can modulate oxidative stress pathways in cellular systems. Research indicates that bixin can protect cells from oxidative damage by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. amazonaws.com

In in vitro experiments using macrophage cells exposed to cigarette smoke extract, potassium bixinate, a derivative of bixin, demonstrated the ability to intercept ROS formation. mdpi.com This suggests a role for bixin and its derivatives in mitigating oxidative stress in cellular contexts.

Studies in diabetic rat models have investigated the effects of this compound extract on the production of ROS and nitric oxide (NO) in neutrophils. nih.govresearchgate.net While in vitro incubation of isolated neutrophils with this compound extract did not alter ROS production compared to basal metabolism, in vivo treatment with this compound extract significantly decreased ROS production in diabetic animals, suggesting an indirect mechanism potentially involving the regulation of gene expression or activity of NADPH oxidase. nih.gov this compound extract treatment also showed an increase in SOD activity in these animals. nih.gov

Interactive Table 1: In Vitro Antioxidant Activity of this compound Extract

| Assay | Concentration Range Tested (µg/ml) | Activity (% or IC50) | Reference Standard |

| DPPH Radical Scavenging Activity | 0.25 - 2.5 | 5.5% to 48.9% | Ascorbic acid |

| Iron (III) Oxide Reducing Power | Not specified | Concentration-dependent (R²=0.9986) | Ascorbic acid |

Anti-Inflammatory Properties and Signaling Pathways in Cellular Systems

This compound compounds, particularly bixin, have demonstrated anti-inflammatory properties in cellular systems and non-human in vivo models. amazonaws.comnih.gov Studies suggest that these effects are mediated through the modulation of various signaling pathways involved in the inflammatory response. amazonaws.comnih.gov

Bixin has been found to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). amazonaws.com

Mechanistic studies have explored the interaction of bixin with key inflammatory signaling pathways. Bixin has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a crucial transcription factor in the inflammatory response. amazonaws.com Inhibition of NF-κB pathway is involved in the expression of pro-inflammatory cytokines. qdu.edu.cn

Furthermore, research indicates that bixin may ameliorate inflammation by inhibiting pathways such as toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms. nih.gov Studies in mice models of asthma have shown that bixin treatment attenuated the expression of p-PI3K and p-Akt, suggesting the involvement of the PI3K/Akt pathway in its anti-inflammatory effects. nih.gov

Interactive Table 2: Signaling Pathways Modulated by Bixin (In Vitro/In Vivo)

| Signaling Pathway | Effect of Bixin/Annatto Compounds | Model System (In Vitro/In Vivo) |

| NF-κB | Inhibition of activation | Cellular systems, in vivo models amazonaws.comqdu.edu.cn |

| PI3K/Akt | Attenuation of expression/activity | Cellular systems, in vivo models nih.gov |

| TLR4/NF-κB | Inhibition | Suggested mechanism nih.gov |

| TXNIP/NLRP3 | Inhibition | Suggested mechanism nih.gov |

Antimicrobial Mechanisms of this compound Extracts and Constituents

This compound extracts and their constituents have demonstrated antimicrobial activity against a range of microorganisms in in vitro models. academicjournals.orgnih.govrsdjournal.orgwalisongo.ac.idacademicjournals.orgscielo.org.co This activity can involve the inhibition of microbial growth and the disruption of biofilm formation.

Inhibition of Microbial Growth in In Vitro Models

In vitro studies have evaluated the effectiveness of this compound seed extracts against various bacterial and fungal strains. academicjournals.orgrsdjournal.orgacademicjournals.org The ethanolic extract of this compound seeds has shown a wide spectrum of antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi, with varying Minimum Inhibitory Concentrations (MICs). academicjournals.org

Specific examples from in vitro studies include the inhibition of Bacillus cereus, Staphylococcus aureus, and Clostridium perfringens by commercial this compound extracts, with reported MICs. nih.gov Streptococcus thermophilus, Lactobacillus casei, Lactococcus lactis, and Paenibacillus polymyxa were also inhibited. nih.gov Some studies have reported effective antibacterial activity primarily against Gram-positive bacteria like S. aureus, Enterococcus faecalis, and Listeria monocytogenes. rsdjournal.org However, other research has shown activity against Gram-negative bacteria such as Escherichia coli. rsdjournal.orgscielo.org.co

The effectiveness of this compound extracts can vary depending on the microorganism and the extraction method used. rsdjournal.org For instance, an ethanolic extract of this compound leaves showed a greater inhibition zone against E. coli in one study. rsdjournal.org

Interactive Table 3: In Vitro Antimicrobial Activity of this compound Extracts (Examples)

| Microorganism | This compound Extract Type | MIC Range (µg/ml or % v/v) | Source |

| Bacillus cereus | Ethanolic seed extract | 0.5 - 2048 µg/ml academicjournals.org | Seeds academicjournals.org |

| Staphylococcus aureus | Ethanolic seed extract | 0.5 - 2048 µg/ml academicjournals.org | Seeds academicjournals.org |

| Clostridium perfringens | Commercial extract | 0.31% (v/v) nih.gov | Not specified nih.gov |

| Escherichia coli | Ethanolic leaf extract | > 1500 µg/mL rsdjournal.org | Leaves rsdjournal.org |

| Listeria monocytogenes | Commercial extract | 1.25% (v/v) nih.gov | Not specified nih.gov |

| Penicillium chrysogenum | Ethanolic seed extract | 0.5 - 512 µg/ml academicjournals.org | Seeds academicjournals.org |

Disruption of Microbial Biofilm Formation

Research has also explored the potential of this compound compounds to disrupt microbial biofilm formation. Biofilms are structured communities of microorganisms that are often more resistant to antimicrobial agents than planktonic cells. While specific detailed mechanisms of biofilm disruption by this compound compounds require further extensive investigation, the general antimicrobial properties observed in in vitro studies suggest a potential impact on the initial stages of biofilm formation or the integrity of mature biofilms. academicjournals.org

Cytoprotective Effects and Cellular Responses in Controlled Environments

Studies in controlled laboratory settings have demonstrated the cytoprotective potential of this compound and its constituents, particularly bixin and tocotrienols. These effects are often linked to the compounds' antioxidant properties and their influence on cellular defense mechanisms.

In vitro studies have shown that this compound tocotrienols (this compound-T3), predominantly delta-tocotrienol (B192559), can inhibit the viability of tumor cells in a dose-dependent manner. For instance, in human SKBR3 tumor cells, this compound-T3 and purified delta-tocotrienol inhibited cell viability, with IC50 values of 36 ± 14 µM and 22 ± 7 µM, respectively oup.com. Treatment with this compound-T3 in SKBR3 cells also led to increased apoptosis and senescent-like growth arrest oup.comoup.com. These cellular responses were associated with a time-dependent accumulation of reactive oxygen species (ROS) oup.comoup.com.

Further research indicates that bixin, a major carotenoid in this compound, exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in vitro amazonaws.comresearchgate.net. This compound seed extracts and bixin have demonstrated the capacity to scavenge various reactive oxygen and nitrogen species in vitro researchgate.net.

Studies in human skin keratinocytes have shown that bixin is a potent activator of the NRF2-dependent cytoprotective response mdpi.com. NRF2 (nuclear factor-E2-related factor 2) is a transcription factor that regulates cellular defense mechanisms, including antioxidant response, detoxification, and inflammatory signaling mdpi.com. Activation of NRF2 by bixin contributes to protective effects against damage induced by solar UV radiation mdpi.com.

In the context of cancer research, cis-bixin, a component of this compound seed extracts, has displayed in vitro anticancer effects in various tumor cell lines, including A549 human non-small cell lung cancer cells nih.gov. Cis-bixin exhibited an IC50 of 38.5 ± 3 µM in A549 cells, while cis-norbixin showed a significantly higher IC50 of 203.3 ± 86 µM in the same assay nih.gov. This suggests a differential cytotoxic effect between bixin and norbixin.

The anti-apoptotic effects of delta- and gamma-tocotrienol (B1674612) components of this compound have also been established in vitro in human and murine tumor cell lines japsonline.com.

Here is a summary of some in vitro findings on the effects of this compound compounds on cell viability:

| Compound | Cell Line | Effect on Viability | IC50 (µM) | Reference |

| This compound-T3 | SKBR3 (Human tumor) | Inhibition | 36 ± 14 | oup.comoup.com |

| Purified δ-T3 | SKBR3 (Human tumor) | Inhibition | 22 ± 7 | oup.comoup.com |

| cis-Bixin | A549 (Human lung cancer) | Inhibition | 38.5 ± 3 | nih.gov |

| cis-Norbixin | A549 (Human lung cancer) | Inhibition | 203.3 ± 86 | nih.gov |

| This compound-T3 | TUBO (Murine HER-2/neu+ tumor) | Inhibition | Dose-dependent | oup.com |

Molecular Interactions of this compound Compounds with Biological Targets

The biological activities of this compound compounds are mediated through their interactions with various molecular targets within cells. Research has begun to elucidate some of these key interactions, particularly concerning bixin and tocotrienols.

Bixin is known to exert its antioxidant effects by interacting directly with reactive oxygen species amazonaws.com. Beyond direct radical scavenging, bixin's cytoprotective function in skin keratinocytes is linked to its ability to activate the NRF2 pathway mdpi.com. This activation leads to the upregulation of genes involved in antioxidant defense and detoxification mdpi.com. Bixin has been identified as a potent canonical activator of this pathway mdpi.com.

Studies on the anticancer mechanisms of cis-bixin have revealed its potential to inhibit key cellular redox enzymes. Cis-bixin was found to inhibit both thioredoxin (Trx) and thioredoxin reductase (TrxR1) activities at concentrations comparable to those required for cytotoxicity in cancer cells nih.gov. Inhibition of these enzymes can lead to the imposition of cellular oxidative stress, contributing to the compound's ability to induce cancer cell death nih.gov. The IC50 for cis-bixin inhibition of TrxR1-mediated turnover in a cell-free assay was approximately 50 µM nih.gov.

Tocotrienols, present in this compound, have been studied for their molecular targets, particularly in the context of lipid metabolism and anticancer activity. Tocotrienols are known inhibitors of the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis, by inhibiting the enzyme HMG-CoA reductase mdpi.com. The structure of tocotrienols, with their three double bonds, is similar to farnesyl, an intermediate in cholesterol synthesis mdpi.com. Tocotrienols promote the formation of farnesol (B120207) from farnesyl, thereby reducing the formation of squalene (B77637), another intermediate mdpi.com.

In silico studies have also been employed to predict potential molecular targets of this compound compounds. For instance, molecular docking studies have investigated the interaction of bixin and other bixinoids with Zika virus (ZIKV) non-structural proteins NS2B-NS3 protease and NS5 methyltransferase scielo.br. These studies observed significant interactions with amino acid residues in the catalytic sites of these viral enzymes, suggesting that bixin and ethyl bixin have the potential to interfere with their enzymatic activity and may act as promising anti-ZIKV agents scielo.br.

In silico approaches have also predicted potential mechanisms of action for geranylgeraniol (B1671449) and tocotrienols from this compound against dyslipidemia and inflammatory diseases, including the inhibition of squalene monooxygenase, lanosterol (B1674476) synthase, and phospholipase A2 researchgate.net. Molecular docking simulations have been used to assess the interaction intensity and type between these compounds and targets like HMG-CoA reductase, cyclooxygenase-2, and secreted phospholipase A2 researchgate.net.

Here is a summary of identified molecular interactions and targets:

| Compound(s) | Biological Target/Pathway | Observed Effect/Interaction | Reference |

| Bixin | Reactive Oxygen Species (ROS) | Scavenging of free radicals | amazonaws.comresearchgate.net |

| Bixin | NRF2 pathway | Activation, leading to upregulation of antioxidant and detoxification genes | mdpi.com |

| cis-Bixin | Thioredoxin (Trx) | Inhibition of activity | nih.gov |

| cis-Bixin | Thioredoxin Reductase (TrxR1) | Inhibition of activity (IC50 ~50 µM in cell-free assay) | nih.gov |

| Tocotrienols | HMG-CoA reductase (Mevalonate pathway) | Inhibition, reducing cholesterol synthesis | mdpi.com |

| Tocotrienols | Farnesyl | Promotion of farnesol formation | mdpi.com |

| Bixin, Ethyl bixin | ZIKV NS2B-NS3 protease (in silico) | Interaction with catalytic site amino acid residues, potential interference with activity | scielo.br |

| Bixin, Ethyl bixin | ZIKV NS5 methyltransferase (in silico) | Interaction with catalytic site amino acid residues, potential interference with activity | scielo.br |

| Geranylgeraniol, Tocotrienols | Squalene monooxygenase, Lanosterol synthase (in silico) | Predicted inhibition | researchgate.net |

| Geranylgeraniol, Tocotrienols | Phospholipase A2 (in silico) | Predicted inhibition | researchgate.net |

Stability and Degradation Kinetics of Annatto Pigments

Influence of Environmental Factors on Annatto (B74696) Carotenoid Stability

The stability of this compound carotenoids is significantly influenced by external factors such as light, heat, pH, and the presence of oxygen. These factors can induce isomerization and oxidative degradation, leading to color loss and the formation of various by-products. dss.go.thnih.gov

Bixin (B190684) and norbixin (B1239005) are notoriously sensitive to light. cabidigitallibrary.orgresearchgate.net Exposure to light, particularly direct sunlight or UV radiation, accelerates the degradation process, a phenomenon known as photo-oxidation. researchgate.netfoodsciencejournal.com Research indicates that color loss is rapid within the first two hours of light exposure, after which the pigments are oxidized to nearly colorless end-products. researchgate.netfoodsciencejournal.com In one study, an aqueous solution of this compound under direct sunlight had a half-life of 28 hours, compared to 462 hours in the dark. cabidigitallibrary.org

The concentration of the pigment plays a role in its photostability. Forced photostability studies, where samples were irradiated with a xenon lamp, showed that samples with a high norbixin concentration (5.58%) did not experience decomposition, suggesting that higher concentrations can offer a protective effect against photo-degradation. cabidigitallibrary.orgresearchgate.net Conversely, other research has found that norbixin is most stable against light at lower concentrations. cabidigitallibrary.org The discrepancy may be due to the presence of other additives like sugar and citric acid in the formulations, which can also affect stability. cabidigitallibrary.org

Table 1: Photodegradation of Norbixin under Different Conditions

| Condition | Norbixin Concentration | Exposure | Decomposition/Degradation Rate | Source |

|---|---|---|---|---|

| Aqueous solution, direct sunlight | 500 ppm | Continuous | t½ = 28 hours | cabidigitallibrary.org |

| Aqueous solution, dark | 500 ppm | Continuous | t½ = 462 hours | cabidigitallibrary.org |

| Aqueous formulation | 5.58% | 6 hours, xenon lamp (1000 W/m²) | No decomposition | cabidigitallibrary.orgresearchgate.net |

| Acetone (B3395972) solution | Not specified | 12 hours, UV light | ~65% degradation | researchgate.net |

| Acetone solution | Not specified | 7 days, polychromatic light (4x10³ lux) | 3.43% per day | researchgate.net |

Compared to their photosensitivity, both bixin and norbixin are considered reasonably stable to heat. foodsciencejournal.com However, they are not entirely immune to thermal degradation, especially at elevated temperatures typical of food processing. dss.go.th The degradation of 9-cis-bixin can occur at temperatures above 70°C, leading to a series of complex reactions. researchgate.net For instance, almost 50% of bixin dissolved in vegetable oil was lost after being heated at 160°C for 2 minutes, and it was completely degraded after 2 minutes at 180°C. researchgate.net

The food matrix significantly influences the thermal stability of this compound. In a study on biscuit dough baked at 150°C for 30 minutes, only a 23% loss of bixin was observed, indicating a protective effect of the matrix. researchgate.net Similarly, the thermal degradation of norbixin was found to be much reduced in food products like cheeses. researchgate.net High temperatures can also induce stereoisomerization, converting the naturally occurring cis-bixin into the more stable trans-bixin, which has a redder hue. myfoodresearch.com

The pH of the medium is a critical factor affecting the stability of this compound pigments, particularly the water-soluble norbixin. foodsciencejournal.com Norbixin may precipitate at low pH, limiting its application in acidic products like soft drinks. foodsciencejournal.com Studies have shown that this compound color intensity can change suddenly between pH 3.25 and 3.8. researchgate.netresearchgate.net Beyond a pH of 3.8, the color intensity remains relatively stable and close to the control. researchgate.netfoodsciencejournal.com Both acidic and alkaline conditions can lead to the degradation of norbixin, with stability being highest at a neutral pH of 7 and lower at pH 4. researchgate.netmyfoodresearch.com The double bonds in the carotenoid structure are susceptible to degradation by pH, which can cause isomerization from the trans to the less stable cis form, making the pigment more prone to oxidation. myfoodresearch.com

Oxygen is a key external factor in the degradation of this compound carotenoids, primarily through oxidation. myfoodresearch.com This process is often exacerbated by the presence of light (photo-oxidation). researchgate.netfoodsciencejournal.com The conjugated double bond system in bixin and norbixin makes them susceptible to oxidative cleavage, resulting in a loss of color. cabidigitallibrary.orgdss.go.th

Degradation Pathways and By-product Formation of this compound Carotenoids

The degradation of this compound carotenoids, particularly under thermal stress, is a complex process involving isomerization, hydrolysis, and oxidation. dss.go.thresearchgate.net The primary coloring agent, 9'-cis-bixin, can undergo isomerization to form various trans and other mono- and di-cis isomers. researchgate.net

The major colored thermal degradation products have been identified as isomers and hydrolysis products of the C17 polyene, 4,8-dimethyltetradecahexaenedioic acid. dss.go.th In addition to these colored compounds, thermal degradation can also produce volatile aromatic compounds. Headspace gas chromatography-mass spectrometry has identified m-xylene and, to a lesser extent, toluene as degradation products in heated model systems and foods containing this compound. researchgate.net Low levels of m-xylene (10–50 μg/kg) have been detected in products like custard powder and margarine, with higher levels (150–200 μg/kg) found in kippers. researchgate.net

Stabilization Strategies for this compound Pigments in Diverse Matrices

Given the inherent instability of this compound pigments, various strategies have been developed to protect them from degradation and extend their shelf life in different applications. mdpi.com

Encapsulation is a primary and innovative technique used to enhance the stability of this compound carotenoids. mdpi.commdpi.com This process involves entrapping the pigment within a protective matrix or wall material, shielding it from adverse environmental factors like light, oxygen, and heat. mdpi.comlu.se